molecular formula C14H8BrClN2OS B2622754 N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide CAS No. 892853-52-0

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide

Cat. No.: B2622754
CAS No.: 892853-52-0
M. Wt: 367.65
InChI Key: LVWLUNCRMVDBKQ-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide is a synthetic benzothiazole derivative of high interest in medicinal chemistry and pharmaceutical research. This compound is built on a 1,3-benzothiazol-2-yl scaffold , a privileged structure known for its diverse biological activities and presence in pharmacologically active molecules . The molecular structure incorporates two key functional sites: a 4-bromo substitution on the benzothiazole ring and a 2-chlorobenzamide moiety attached to the exocyclic nitrogen. This specific architecture makes it a valuable intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies. Benzothiazole derivatives, such as this compound, are extensively investigated as core building blocks in the design of novel therapeutic agents. Scientific literature indicates that 2-aminobenzothiazole analogs demonstrate a broad spectrum of significant biological activities , including antitumor, antiviral, antimicrobial, anti-inflammatory, and antidiabetic properties . Some derivatives have shown promise as alpha-glucosidase inhibitors in computational docking studies, suggesting potential for diabetes research . The presence of the bromo and chloro substituents offers reactive handles for further functionalization via modern cross-coupling reactions, allowing researchers to explore chemical space and develop targeted libraries for high-throughput screening . This product is provided For Research Use Only (RUO) . It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-9-5-3-7-11-12(9)17-14(20-11)18-13(19)8-4-1-2-6-10(8)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWLUNCRMVDBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominating agent, such as bromine or N-bromosuccinimide, to introduce the bromo group at the 4-position.

    Coupling with 2-Chlorobenzoyl Chloride: The resulting 4-bromo-1,3-benzothiazole is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may result in the formation of a sulfoxide or sulfone.

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Bond Geometry

Crystallographic studies of benzothiazole-amide derivatives reveal that substituents significantly impact lattice parameters and intermolecular interactions. For instance:

  • N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA): Monoclinic system with lattice constants $ a = 5.9479(5) \, \text{Å}, b = 16.8568(12) \, \text{Å}, c = 11.9366(10) \, \text{Å} $ .
  • N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) : Tetragonal system ($ a = 5.2216(2) \, \text{Å}, b = 20.2593(9) \, \text{Å}, c = 11.3023(5) \, \text{Å} $) .

Chlorine NQR Frequencies and Electronic Effects

35Cl nuclear quadrupole resonance (NQR) studies on N-(2-chlorophenyl)amides demonstrate that substituents on the benzamide moiety modulate electron distribution:

  • Alkyl groups (e.g., methyl) lower 35Cl NQR frequencies, while aryl/chloroalkyl groups increase them .
  • The 2-chlorobenzamide group in the target compound may exhibit higher NQR frequencies compared to N-(2-chlorophenyl)-acetamide derivatives due to resonance effects from the benzothiazole ring .

Functional Comparisons: Antimicrobial Activity

Substituent-Dependent Bioactivity

Benzothiazole-amide derivatives with substituents at the 6-position of the benzothiazole ring show notable antimicrobial activity (Table 1):

Compound Substituents (Benzothiazole/Benzamide) MIC (µg/ml) Against E. coli MIC (µg/ml) Against S. aureus Reference
BTC-j 6-methoxy/2-(pyridine-3-yl amino) 3.125 12.5
BTC-r 6-nitro/2-(pyridine-3-yl amino) 6.25 25
Target Compound (Hypothetical) 4-bromo/2-chloro Not reported Not reported

While the target compound’s antimicrobial activity remains untested, the 4-bromo substituent may enhance lipophilicity and membrane permeability compared to 6-methoxy or 6-nitro analogs. However, bulky bromine at the 4-position could reduce DNA gyrase binding affinity, as seen in docking studies where pyridine-3-yl amino groups (e.g., BTC-j) improve interactions with the enzyme’s active site .

Physicochemical and Electronic Properties

Melting Points and Solubility

Melting points of benzothiazole-amides vary with substitution:

  • N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide : m.p. 159.2–161.3°C .
  • N-(1,3-benzothiazol-2-yl)acetamide : Lower m.p. (~150°C) due to reduced aromaticity .

The 4-bromo and 2-chloro groups in the target compound likely increase melting point and reduce aqueous solubility compared to non-halogenated analogs.

Hydrogen Bonding and Supramolecular Arrangement

Benzothiazole-amides often form intermolecular N–H···O and C–H···π interactions. The 2-chlorobenzamide group may participate in halogen bonding (Cl···N/O), influencing crystal packing .

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by recent research findings and data tables.

Chemical Structure and Synthesis

The compound features a benzothiazole core substituted with a bromo group at the 4-position and a chlorobenzamide moiety. The synthesis typically involves:

  • Formation of the Benzothiazole Ring: Cyclization of 2-aminobenzenethiol with a brominating agent.
  • Coupling Reaction: Reaction with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

These steps yield this compound, which serves as a precursor for further modifications (see Table 1 for synthetic routes) .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Table 1: Antimicrobial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein functions .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. Studies have reported its effectiveness against common fungal pathogens.

Table 2: Antifungal Efficacy

Fungal SpeciesMIC μg/mL
Candida albicans10
Aspergillus niger30

The antifungal mechanism likely involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 μM
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)18

The proposed mechanism involves modulation of signaling pathways related to cell proliferation and survival, specifically through the activation of caspases and inhibition of anti-apoptotic proteins .

Case Studies

One notable study evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as a therapeutic agent in cancer treatment . Another study focusing on its antimicrobial properties highlighted its effectiveness against multi-drug resistant strains, making it a candidate for further development in antibiotic therapies .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 4-bromo-1,3-benzothiazol-2-amine with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered substrates.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (typically 60–75%) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% target peak area).
    • NMR : Confirm substitution patterns via characteristic signals (e.g., aromatic protons at δ 7.2–8.1 ppm, NH proton at δ 10.2–10.5 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (expected m/z = 381.5 for C₁₄H₈BrClN₂OS) .

Q. What are the key physicochemical properties relevant to biological assays?

Methodological Answer:

  • Solubility : Poor aqueous solubility (logP ≈ 3.5); use DMSO stock solutions (≤10 mM) for in vitro studies.
  • Stability : Stable under inert atmospheres but susceptible to hydrolysis in basic aqueous conditions. Store at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay-Specific Variables :
    • Cell Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity discrepancies .
    • Metabolic Stability : Incubate with liver microsomes to assess degradation rates (e.g., CYP450-mediated metabolism) .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to solvent effects.

Q. What strategies are effective for modifying the benzothiazole core to enhance target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Effects : Replace the 4-bromo group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity to kinases .
    • Scaffold Hybridization : Fuse with pyridine or indole moieties to exploit π-π stacking in hydrophobic enzyme pockets .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with ATP-binding sites of kinases .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., PARP-1) using SHELX programs for structure refinement .
  • Hydrogen Bond Analysis : Identify critical interactions (e.g., NH…O=C with catalytic lysine residues) and validate via mutagenesis .

Key Research Considerations

  • Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Safety : Handle brominated intermediates with care (potential mutagenicity; use fume hoods).

For structural refinements and crystallographic analyses, SHELX remains the gold standard . Avoid commercial sources like BenchChem for critical data validation.

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